molecular formula C29H38N2O2 B10895936 (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one

(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one

Cat. No.: B10895936
M. Wt: 446.6 g/mol
InChI Key: WVXXEBLHRGPWQV-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one is a synthetic organic compound with a complex structure It is characterized by the presence of a hexyloxy group, a pyrazolylmethylidene moiety, and an estratrienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include the formation of the estratrienone core, the introduction of the hexyloxy group, and the attachment of the pyrazolylmethylidene moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The hexyloxy and pyrazolylmethylidene groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may result in compounds with different substituents.

Scientific Research Applications

(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one include other estratrienone derivatives and compounds with similar functional groups, such as:

  • Estradiol derivatives
  • Pyrazole-containing compounds
  • Hexyloxy-substituted molecules

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H38N2O2

Molecular Weight

446.6 g/mol

IUPAC Name

(16E)-3-hexoxy-13-methyl-16-[(1-methylpyrazol-4-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C29H38N2O2/c1-4-5-6-7-14-33-23-9-11-24-21(16-23)8-10-26-25(24)12-13-29(2)27(26)17-22(28(29)32)15-20-18-30-31(3)19-20/h9,11,15-16,18-19,25-27H,4-8,10,12-14,17H2,1-3H3/b22-15+

InChI Key

WVXXEBLHRGPWQV-PXLXIMEGSA-N

Isomeric SMILES

CCCCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)C/C(=C\C5=CN(N=C5)C)/C4=O)C

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC(=CC5=CN(N=C5)C)C4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.